

Application Note: Quantification of Isomerazin in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: *Isomerazin*

Cat. No.: *B178684*

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Abstract

This application note presents a sensitive and selective method for the quantification of **Isomerazin** in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation on a C18 column. The MS/MS detection is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of **Isomerazin** in a biological matrix.

Introduction

Isomerazin, also known as Isomeranzin, is a coumarin derivative with demonstrated anti-inflammatory and cholinesterase inhibitory activities. Its therapeutic potential necessitates the development of a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications. This document provides a detailed protocol for the extraction and quantification of **Isomerazin** from human plasma.

Experimental

Materials and Reagents

- **Isomerazin** reference standard (purity $\geq 98\%$)
- Internal Standard (IS), e.g., Warfarin or another suitable coumarin derivative
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- HPLC system capable of gradient elution
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Program	Time (min)
0.0	
1.0	
2.5	
2.6	
4.0	

MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Analyte
Isomerazin	
Internal Standard (e.g., Warfarin)	
Dwell Time	100 ms
Gas Temperature	350 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
Capillary Voltage	4000 V

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Isomerazin** and the Internal Standard in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the **Isomerazin** stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
- Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).

Sample Preparation Protocol

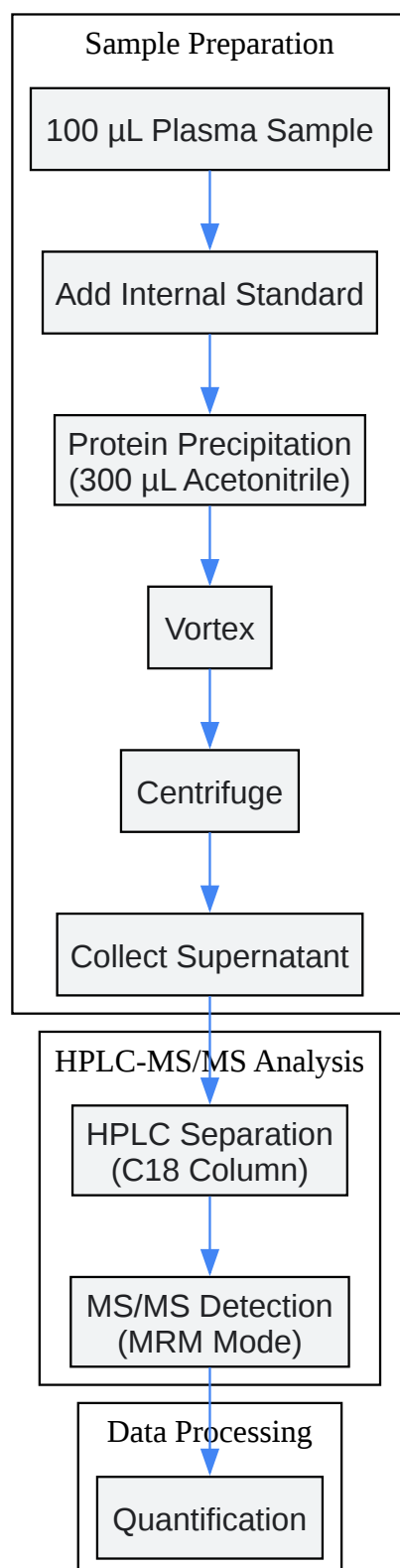
- Label microcentrifuge tubes for each sample, standard, and QC.
- To 100 μ L of plasma sample, add 20 μ L of the Internal Standard working solution (at a fixed concentration, e.g., 100 ng/mL).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Data Presentation

The following table summarizes the typical quantitative performance of the method.

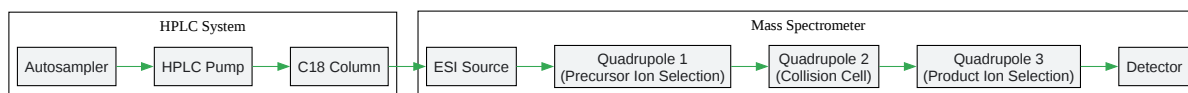
Parameter	Result
Linearity Range	1 - 1000 ng/mL ($r^2 > 0.995$)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Precision (%RSD)	
Intra-day	< 10%
Inter-day	< 15%
Accuracy (%Bias)	
Intra-day	Within $\pm 10\%$
Inter-day	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal and compensated by IS

Visualizations



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Figure 1: Experimental workflow for **Isomerazin** quantification.



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Figure 2: Logical relationship of HPLC-MS/MS system components.

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